6-Bromo-5-methoxypyridine-3-carbaldehyde
Overview
Description
6-Bromo-5-methoxypyridine-3-carbaldehyde is an organic compound with the CAS Number: 1256833-92-7 . It has a molecular weight of 216.03 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is1S/C7H6BrNO2/c1-11-6-2-5 (4-10)3-9-7 (6)8/h2-4H,1H3
. This code represents the molecular structure of the compound. Physical and Chemical Properties Analysis
This compound is a solid compound . It should be stored at a temperature between 2-8°C .Scientific Research Applications
1. Crystallography and Molecular Structure
6-Bromo-5-methoxypyridine-3-carbaldehyde is utilized in crystallography studies. For example, molecules like 5-bromo-1H-indole-3-carbaldehyde 3-methoxybenzoylylhydrazone are paired by aminocarbonyl hydrogen bonds, forming ribbon-like structures, which aids in understanding molecular interactions and crystal formation (Ali, Halim & Ng, 2005).
2. Synthesis of Bioactive Compounds
This compound is used in synthesizing bioactive molecules. An efficient synthesis of related compounds, such as 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a moiety of potent dopamine and serotonin receptors antagonists, has been described, showcasing its role in developing therapeutic agents (Hirokawa, Horikawa & Kato, 2000).
3. Catalysis in Organic Chemistry
It also finds applications in catalysis. For instance, 3-Bromopyridine-4-carbaldehyde, a related compound, is cyclized with carboxylic acids under carbon monoxide pressure in the presence of a palladium catalyst, demonstrating its use in organic synthesis and catalytic processes (Cho & Kim, 2008).
4. Supramolecular Chemistry
In supramolecular chemistry, this compound is used as a building block. Its structure and vibrational spectra are studied to understand its role in forming supramolecular complexes and as a ligand for transition metal catalysts and luminescent complexes (Brito, Lopes, Ildiz & Fausto, 2023).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305, P351, and P338 , which suggest avoiding breathing dust/fume/g
Mechanism of Action
Target of Action
It’s known that this compound is used as an intermediate in organic synthesis and pharmaceutical production .
Action Environment
The action, efficacy, and stability of 6-Bromo-5-methoxypyridine-3-carbaldehyde can be influenced by various environmental factors. For instance, its stability might be affected by factors such as temperature and pH .
Properties
IUPAC Name |
6-bromo-5-methoxypyridine-3-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c1-11-6-2-5(4-10)3-9-7(6)8/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJMJPSFPSUUPDY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC(=C1)C=O)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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